4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol
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Overview
Description
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is a chemical compound with the molecular formula C11H16O5S and a molecular weight of 260.307 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and an oxirane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2-methyloxiran-2-yl)methanol under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
(2-Methyloxiran-2-yl)methanol: Does not have the sulfonic acid group, limiting its use in acid-catalyzed reactions.
Uniqueness
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is unique due to the presence of both the sulfonic acid group and the oxirane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
106948-07-6 |
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Molecular Formula |
C11H16O5S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H8O3S.C4H8O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2-5)3-6-4/h2-5H,1H3,(H,8,9,10);5H,2-3H2,1H3 |
InChI Key |
RQPIVDPQYYCSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CO1)CO |
Origin of Product |
United States |
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